(R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
“®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a chemical compound that is likely used in the field of synthetic organic chemistry . The tert-butyloxycarbonyl (Boc) group in this compound is often used as the Nα-amino protecting group in peptide synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A direct and sustainable method for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccccc1
. The empirical formula is C15H21NO4
and the molecular weight is 279.33
. Chemical Reactions Analysis
The primary challenge of using Boc SPPS (Solid-Phase Peptide Synthesis) in the synthesis of this compound is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Applications in Food Industry and Bioseparation
Food Industry Applications : Rosmarinic acid, a structurally related compound, is utilized for its antioxidant properties, highlighting the potential for (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid in similar applications due to its ability to inhibit lipid peroxidation and bacterial growth. This positions it as a valuable additive for enhancing the safety and shelf life of food products (Marchev et al., 2021).
Bioseparation Processes : The technique of three-phase partitioning, relevant to the separation and purification of bioactive molecules, indicates a potential application area for (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid in streamlining the extraction of valuable compounds from natural sources, thus benefitting food, cosmetics, and medicine industries (Yan et al., 2018).
Role in Flavor Enhancement and Drug Synthesis
Flavor Compounds in Foods : The production and breakdown pathways of branched chain aldehydes, including those derived from amino acids, emphasize the importance of compounds like (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid in developing flavors for food products, showcasing their utility in enhancing consumer products' taste profiles (Smit, Engels, & Smit, 2009).
Drug Synthesis Applications : Levulinic acid, a compound with carboxyl functional groups, showcases the diverse pharmaceutical applications of carboxylic acids, including drug synthesis for cancer treatment and medical materials. This highlights the potential for (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid in similar roles, especially in creating more efficient and cleaner reactions for drug development (Zhang et al., 2021).
Biocatalyst Inhibition and Pharmacological Research
- Biocatalyst Inhibition : Research on carboxylic acids' impact on microbes highlights the potential of (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid in studying biocatalyst inhibition. This could pave the way for engineering more robust microbial strains for industrial applications, thus optimizing production processes in biotechnology and biofuel industries (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYLRGKEIUPMRJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426321 | |
Record name | (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
248921-66-6 | |
Record name | (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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